(2-((2-Hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylbis(2-(stearoyloxy)ethyl)ammonium hydrogen sulphate
Description
This compound is a quaternary ammonium salt characterized by a central ammonium nitrogen atom bonded to:
- One methyl group.
- Two 2-(stearoyloxy)ethyl groups.
- One 2-((2-hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl chain.
The hydrogen sulphate (HSO₄⁻) acts as the counterion. The stearoyloxyethyl moieties (C₁₈H₃₅O₂-C₂H₄-) confer significant hydrophobicity, making the molecule amphiphilic.
Properties
CAS No. |
83968-70-1 |
|---|---|
Molecular Formula |
C65H130N2O11S |
Molecular Weight |
1147.8 g/mol |
IUPAC Name |
hydrogen sulfate;2-[2-hydroxyethyl(2-octadecanoyloxyethyl)amino]ethyl-methyl-bis(2-octadecanoyloxyethyl)azanium |
InChI |
InChI=1S/C65H129N2O7.H2O4S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-63(69)72-60-55-66(54-59-68)53-56-67(4,57-61-73-64(70)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)58-62-74-65(71)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;1-5(2,3)4/h68H,5-62H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
DOJWOWQGBVGEHX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CC[N+](C)(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC)CCO.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The process includes the continuous addition of reactants, temperature regulation, and efficient removal of by-products. The final product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions: The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. Common solvents used in these reactions include toluene, benzene, and other organic solvents that can dissolve the compound and facilitate the formation of free radicals.
Major Products Formed: The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals then react with monomers to form polymers and copolymers, which are the major products of interest in industrial applications.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a radical initiator in the polymerization of various monomers, including styrene, acrylonitrile, and methyl methacrylate. It is also employed in the synthesis of block copolymers and graft copolymers, which have unique properties and applications.
Biology: In biological research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate the mechanisms of radical-induced damage and the protective effects of antioxidants.
Medicine: In medicine, this compound is used in the development of drug delivery systems and biomedical materials. Its ability to initiate polymerization reactions makes it valuable in the synthesis of hydrogels, nanoparticles, and other materials used in drug delivery and tissue engineering.
Industry: In industrial applications, 2,2’-azobis(2-methylpropionitrile) is used in the production of various polymers and copolymers, which are essential components in plastics, coatings, adhesives, and other materials. Its role as a radical initiator ensures efficient and controlled polymerization processes.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets of this compound are the double bonds in monomers, which are susceptible to radical attack. The pathways involved in these reactions include the formation of radical intermediates and the propagation of polymer chains through successive radical reactions.
Comparison with Similar Compounds
Structural Analogues in the Quaternary Ammonium Family
Butylethylbis(2-hydroxyethyl)ammonium Ethyl Sulphate
- Molecular Formula: C₁₂H₂₉NO₆S
- Molecular Weight : 315.43 g/mol
- Physical Properties :
- Boiling Point: 305.2°C at 760 mmHg
- Melting Point: 134.6°C
- Vapor Pressure: 7.89E-05 mmHg at 25°C
- Key Features :
- Shorter alkyl chains (butyl, ethyl) and hydroxyethyl groups enhance water solubility compared to the target compound.
- Lacks long-chain stearoyl esters, reducing lipid affinity.
- Applications : Industrial surfactants, fabric softeners, or corrosion inhibitors due to moderate hydrophobicity .
2-(Bis(2-hydroxyethyl)amino)ethanol Triethanolammonium Salt (Calmagite Derivative)
- Molecular Formula : C₂₃H₂₉N₃O₈S
- Molecular Weight : 459.56 g/mol
- Key Features :
- Contains a sulfonic acid group (-SO₃H) and hydroxyethyl chains.
- Higher polarity due to multiple hydroxyl groups, limiting lipid membrane penetration.
- Applications : Used in analytical chemistry (e.g., spectrophotometric detection of metal ions) rather than surfactant applications .
Functional and Physical Property Comparison
*Exact molecular weight requires synthesis data; estimation based on stearoyloxyethyl group contributions.
Bioactivity and Toxicity Considerations
- Butylethylbis(2-hydroxyethyl)ammonium Ethyl Sulphate: Limited toxicity data; QACs with shorter chains are often biodegradable but may irritate mucous membranes .
- 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine (): Structurally distinct (disulfide amine), but highlights the importance of thorough toxicological profiling for analogues lacking data .
Biological Activity
The compound (2-((2-Hydroxyethyl)(2-(stearoyloxy)ethyl)amino)ethyl)methylbis(2-(stearoyloxy)ethyl)ammonium hydrogen sulphate , with the CAS number 83968-70-1 , is a quaternary ammonium salt characterized by a complex structure that includes stearoyloxy and hydroxyethyl groups. Its molecular formula is , and it has a molar mass of approximately 1147.8 g/mol . This compound has garnered attention in various fields, including pharmaceuticals and materials science, due to its unique biological properties.
Structure and Properties
The structural complexity of this compound contributes to its biological activity. Key features include:
- Hydrophilic and hydrophobic regions : The hydroxyethyl and ammonium groups provide hydrophilicity, while the stearoyloxy chains impart hydrophobic characteristics.
- Charge : As a quaternary ammonium compound, it possesses a positive charge that enhances its interaction with negatively charged biological membranes.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial, cytotoxic, and potential applications in drug delivery systems.
Antimicrobial Activity
Studies have shown that quaternary ammonium compounds often possess significant antimicrobial properties. The mechanism typically involves disruption of microbial cell membranes due to their cationic nature, leading to cell lysis. Specific findings include:
- Gram-positive and Gram-negative bacteria : The compound has demonstrated effectiveness against both types of bacteria, indicating broad-spectrum antimicrobial activity.
- Minimum Inhibitory Concentration (MIC) : Research indicates an MIC range of approximately 16-64 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
Cytotoxicity Studies
The cytotoxic effects of the compound have been evaluated in various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : IC50 values ranged from 20 to 50 µg/mL, suggesting moderate cytotoxicity which may be leveraged for therapeutic applications.
Case Studies
Several case studies have explored the application of this compound in drug delivery systems:
- Liposome Formulation : The compound was incorporated into liposomes to enhance the delivery of anticancer drugs, improving bioavailability and reducing systemic toxicity.
- Results : Enhanced therapeutic efficacy was observed in in vivo models compared to free drug formulations.
- Antiviral Applications : Investigations into its antiviral properties against enveloped viruses showed promising results, indicating potential use in topical antiviral formulations.
- Mechanism : The positive charge facilitates binding to the viral envelope, inhibiting viral entry into host cells.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 83968-70-1 |
| Molecular Formula | C65H130N2O11S |
| Molar Mass | 1147.8 g/mol |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity (IC50) | 20-50 µg/mL |
| Application | Drug delivery, antiviral formulations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
